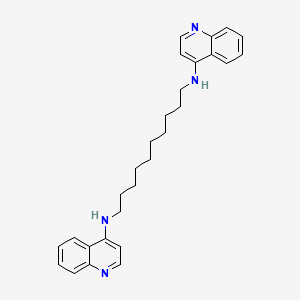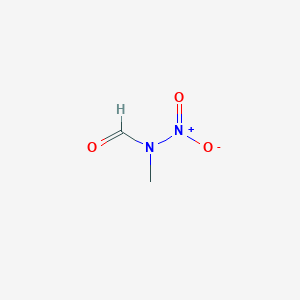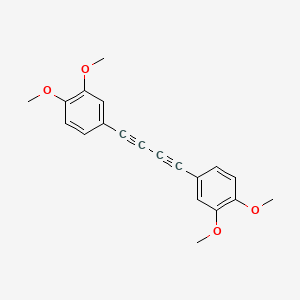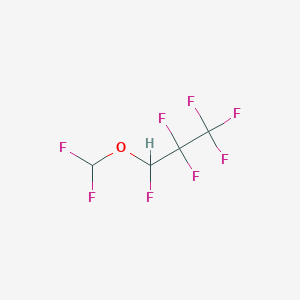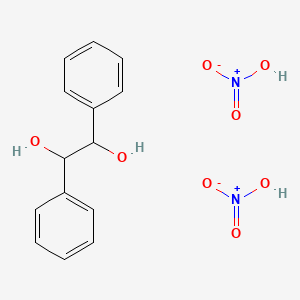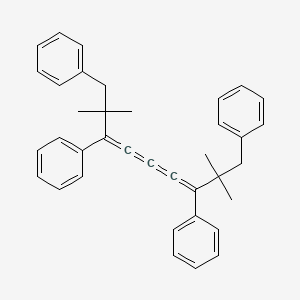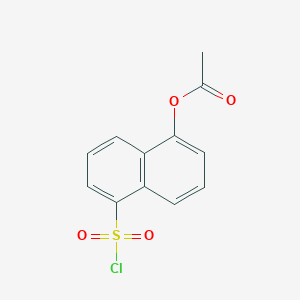
5-(Chlorosulfonyl)naphthalen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)naphthalen-1-yl acetate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine . This compound features a naphthalene ring substituted with a chlorosulfonyl group and an acetate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)naphthalen-1-yl acetate typically involves the chlorosulfonation of naphthalene followed by acetylation. The reaction conditions for chlorosulfonation usually require the use of chlorosulfonic acid or sulfuryl chloride as the chlorosulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the chlorosulfonyl group at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and sulfonyl compounds .
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)naphthalen-1-yl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor binding sites, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic Acid: Used in the treatment of digestive problems and gallbladder disorders.
Naphthalen-1-yl Methanone Derivatives: Used in synthetic cannabinoids and other pharmaceutical applications.
Uniqueness
5-(Chlorosulfonyl)naphthalen-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorosulfonyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
56875-57-1 |
|---|---|
Molekularformel |
C12H9ClO4S |
Molekulargewicht |
284.72 g/mol |
IUPAC-Name |
(5-chlorosulfonylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H9ClO4S/c1-8(14)17-11-6-2-5-10-9(11)4-3-7-12(10)18(13,15)16/h2-7H,1H3 |
InChI-Schlüssel |
BJMDLVDTSFZWNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
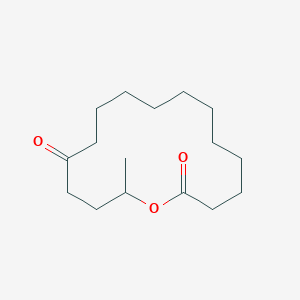
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
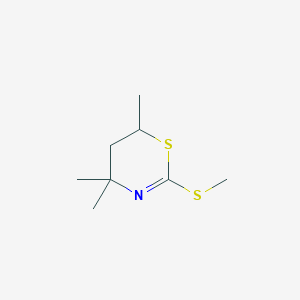
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
